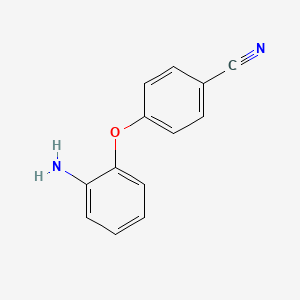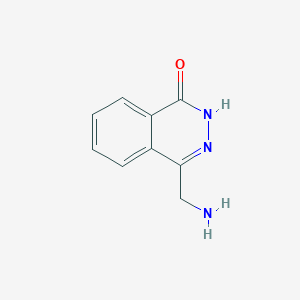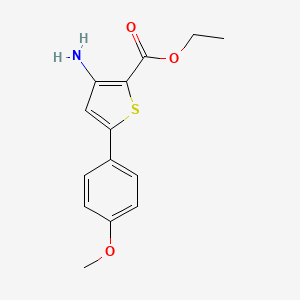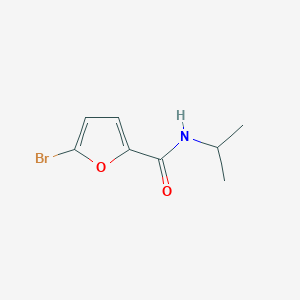![molecular formula C15H19NO B1270585 N-[(4-methoxynaphthalen-1-yl)methyl]propan-2-amine CAS No. 418789-18-1](/img/structure/B1270585.png)
N-[(4-methoxynaphthalen-1-yl)methyl]propan-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-[(4-methoxynaphthalen-1-yl)methyl]propan-2-amine” is also known as methamnetamine . It is a triple monoamine releasing agent and N-methyl analog of the non-neurotoxic experimental drug naphthylaminopropane . It has been sold online as a designer drug . It acts as a releasing agent of serotonin, norepinephrine, and dopamine .
Molecular Structure Analysis
The molecular structure of “N-[(4-methoxynaphthalen-1-yl)methyl]propan-2-amine” is C15H19NO . The mean planes of the naphthyl system and the benzene ring form a dihedral angle .
Wissenschaftliche Forschungsanwendungen
Anticancer Activity
N-[(4-methoxynaphthalen-1-yl)methyl]propan-2-amine: has been studied for its potential as an anticancer agent. A series of compounds including this molecule have shown moderate to high antiproliferative activity against cancer cell lines . These compounds act as tubulin polymerization inhibitors, which can arrest cancer cell division and induce apoptosis, particularly in breast cancer (MCF-7) and liver cancer (HepG2) cell lines .
Tubulin Polymerization Inhibition
The compound’s ability to inhibit tubulin polymerization makes it a candidate for developing new anticancer drugs. Tubulin is a key component of the cell’s cytoskeleton and is involved in cell division. Disrupting tubulin dynamics can halt the cell cycle in the G2/M phase, leading to cell death .
Cell Cycle Arrest and Apoptosis Induction
Research indicates that N-[(4-methoxynaphthalen-1-yl)methyl]propan-2-amine can cause cell cycle arrest at the G2/M phase. This is crucial for cancer treatment as it can lead to the subsequent induction of apoptosis in cancer cells .
Molecular Modeling Studies
Molecular modeling studies suggest that this compound binds to the colchicine site of tubulin. This binding site is significant for anticancer drug design because it is the target of many natural and synthetic compounds that disrupt microtubule function .
Pharmacological Activities of Pyrimidine Derivatives
The compound’s structure includes a pyrimidine moiety, which is known to possess various pharmacological activities. Pyrimidine derivatives have been observed to have anti-inflammatory, antiviral, antimalarial, and antihypertensive effects, among others .
Click Chemistry Applications
The compound can be synthesized with high yield and regioselectivity via the copper(I)-catalyzed alkyne–azide cycloaddition reaction (CuAAC), a popular method in click chemistry. This technique is widely used for creating diverse and complex molecular architectures, which are valuable in drug discovery and material science .
Wirkmechanismus
Target of Action
It is suggested that the compound may target cancer cells via the reactive oxygen species-mediated unfolded protein response .
Mode of Action
It is suggested that the compound might interact with its targets and induce changes via the reactive oxygen species-mediated unfolded protein response .
Result of Action
It is suggested that the compound might have potential anti-cancer effects .
Safety and Hazards
Eigenschaften
IUPAC Name |
N-[(4-methoxynaphthalen-1-yl)methyl]propan-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO/c1-11(2)16-10-12-8-9-15(17-3)14-7-5-4-6-13(12)14/h4-9,11,16H,10H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHCUVNNACFVGMN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC1=CC=C(C2=CC=CC=C12)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40357762 |
Source


|
| Record name | N-[(4-methoxynaphthalen-1-yl)methyl]propan-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40357762 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(4-methoxynaphthalen-1-yl)methyl]propan-2-amine | |
CAS RN |
418789-18-1 |
Source


|
| Record name | N-[(4-methoxynaphthalen-1-yl)methyl]propan-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40357762 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-Amino-4-[(pyridin-3-ylmethyl)-amino]-benzoic acid](/img/structure/B1270510.png)
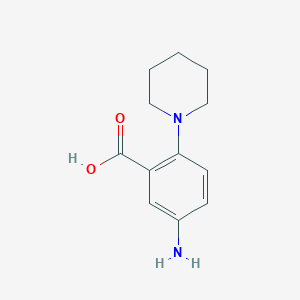
![3-Bromo-2-phenylimidazo[1,2-a]pyridine](/img/structure/B1270516.png)
